5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride
Overview
Description
5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride is a useful research compound. Its molecular formula is C8H11ClN2O3S and its molecular weight is 250.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Dimethylcarbamoyl chloride is known to transfer a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . The targets could be proteins or enzymes with these functional groups.
Mode of Action
The compound might interact with its targets by transferring the dimethylcarbamoyl group, which could alter the target’s structure and function .
Biochemical Pathways
The exact pathways affected by this compound are unknown. It might be involved in pathways where the modification of alcoholic or phenolic hydroxyl groups plays a crucial role .
Pharmacokinetics
Dimethylcarbamoyl chloride is known to decompose rapidly in water , which could affect its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. Dimethylcarbamoyl chloride is known to form dimethyl carbamates, which usually have pharmacological or pesticidal activities .
Action Environment
Environmental factors such as pH and temperature could influence the stability and efficacy of this compound. For instance, dimethylcarbamoyl chloride is known to hydrolyze rapidly in water .
Properties
IUPAC Name |
5-(dimethylcarbamoyl)-1-methylpyrrole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEDMSUULBOKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N(C)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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